

tranexamic acid's potency compared to other synthetic lysine analogs

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Tranexamic Acid: A Comparative Analysis of Antifibrinolytic Potency

Tranexamic acid (TXA) stands as a cornerstone in the management of hyperfibrinolytic bleeding, exhibiting a significantly higher potency than other synthetic lysine analogs such as ε-aminocaproic acid (EACA) and aminomethylcyclohexanecarboxylic acid (AMCA). This guide provides a comprehensive comparison of the antifibrinolytic efficacy of these compounds, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Relative Potency of Synthetic Lysine Analogs

The antifibrinolytic effect of tranexamic acid and its analogs is achieved through the competitive inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, these agents prevent its conformational change and subsequent conversion to plasmin, the primary enzyme responsible for fibrin degradation.

Numerous in vitro studies have established the superior potency of tranexamic acid. It is reported to be approximately 6 to 10 times more potent than EACA[1]. Similarly, AMCA has been shown to be about 6 to 8 times more potent than EACA. This indicates that tranexamic acid and AMCA have comparable antifibrinolytic activity, both being significantly more effective than EACA. The dissociation constant (Kd) for the binding of tranexamic acid to human plasmin



has been determined to be 3.5×10^{-5} M, a value that closely aligns with its inhibition constant for plasmin-induced fibrinolysis[2].

For a clearer comparison, the following table summarizes the available quantitative data on the potency of these synthetic lysine analogs.

Compound	Relative Potency (vs. EACA)	Dissociation Constant (Kd) with Plasmin	IC50 (Inhibition of uPA-mediated Plasminogen Activation)
Tranexamic Acid (TXA)	~ 6-10 times more potent	3.5 x 10 ⁻⁵ M[2]	4.53 ± 0.66 mM
ε-Aminocaproic Acid (EACA)	1 (Reference)	Not widely reported	26.84 ± 0.67 mM
Aminomethylcyclohex anecarboxylic Acid (AMCA)	~ 6-8 times more potent	Not widely reported	Not widely reported

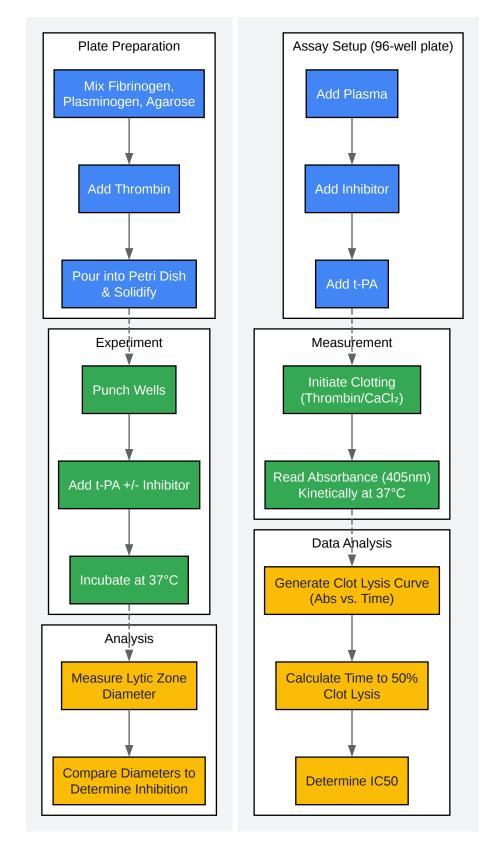
Mechanism of Action: Inhibition of Fibrinolysis

The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, ensuring the restoration of blood flow after vascular injury. The key steps and the inhibitory action of synthetic lysine analogs are depicted in the signaling pathway below.









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References

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- 2. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin PubMed [pubmed.ncbi.nlm.nih.gov]
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